molecular formula C25H27N3O4 B11651498 propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate

propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate

Cat. No.: B11651498
M. Wt: 433.5 g/mol
InChI Key: XWTPDMCOFIDURW-KQWNVCNZSA-N
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Description

PROPAN-2-YL 4-[(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is a complex organic compound that features a morpholine ring, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-[(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Benzoate Ester: This step involves esterification, typically using an acid chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoate ester.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the benzoate ester can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, PROPAN-2-YL 4-[(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-[(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 1-Methyl-4-propan-2-ylbenzene
  • 4-Morpholin-4-yl-3-nitro-1-phenyl-1H-quinolin-2-one

Uniqueness

PROPAN-2-YL 4-[(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is unique due to its combination of a morpholine ring, a pyrazole ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

propan-2-yl 4-[(4Z)-3-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]-5-oxopyrazol-1-yl]benzoate

InChI

InChI=1S/C25H27N3O4/c1-17(2)32-25(30)20-6-10-22(11-7-20)28-24(29)23(18(3)26-28)16-19-4-8-21(9-5-19)27-12-14-31-15-13-27/h4-11,16-17H,12-15H2,1-3H3/b23-16-

InChI Key

XWTPDMCOFIDURW-KQWNVCNZSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)C(=O)OC(C)C

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)C(=O)OC(C)C

Origin of Product

United States

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